![molecular formula C31H33N5O5S B2656474 N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-91-5](/img/structure/B2656474.png)

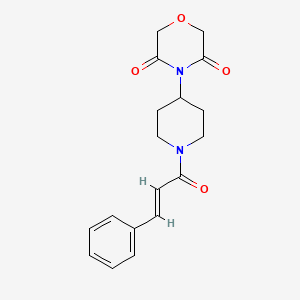

N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

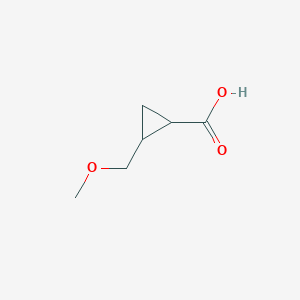

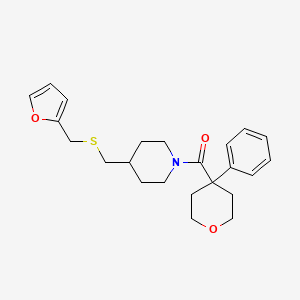

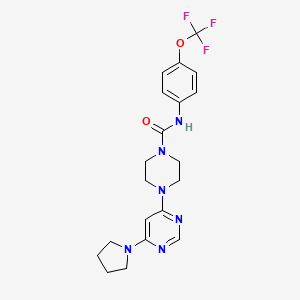

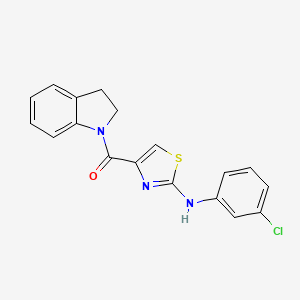

“N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide” is a complex organic compound. It belongs to the class of quinazolines , which are heterocyclic compounds that have a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular formula of this compound is C31H33N5O5S and it has a molecular weight of 587.7. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, but the specific reactions that this compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For this compound, specific information about its physical and chemical properties was not found in the available literature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research into quinazoline derivatives and related heterocyclic compounds often focuses on their synthesis and evaluation for biological activities. For instance, the synthesis of imidazoquinolines and quinazolines has been explored for their potential applications in treating various diseases due to their diverse biological activities. Such compounds have been studied for their antitumor, antimicrobial, and anti-inflammatory properties. The structural modification of these compounds, including the introduction of methoxy and amino groups, is a common strategy to enhance their biological efficacy and investigate their mechanism of action in different biological targets (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antimicrobial and Antitumor Applications

Several studies have synthesized and tested the biological activities of compounds with similar structural features, particularly focusing on antimicrobial and antitumor activities. For example, novel heterocyclic compounds containing selenium have been synthesized and evaluated for their efficiency in dyeing polyester fibers, as well as for their antioxidant, antitumor, and antimicrobial activities. This highlights the potential of such molecules to serve as bioactive compounds with diverse applications, from materials science to pharmaceuticals (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Drug Development and Synthesis Techniques

The development of new synthetic methodologies for heterocyclic compounds, including quinazolines and imidazoles, is crucial for expanding the repertoire of bioactive molecules. Research into one-pot synthesis techniques, reductive cyclization, and the exploration of novel reagents for constructing complex molecules with potential biological activities is an ongoing area of scientific investigation. Such studies not only contribute to the chemical synthesis field but also provide a foundation for the development of new drugs and materials with improved properties (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Haliwana Banakara Vijaykumar, 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O5S/c1-39-16-6-14-32-28(37)19-42-31-35-24-18-21(10-11-22(24)29-34-23-7-4-5-8-25(23)36(29)31)30(38)33-15-13-20-9-12-26(40-2)27(17-20)41-3/h4-5,7-12,17-18H,6,13-16,19H2,1-3H3,(H,32,37)(H,33,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOTZUPNKHGTOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=NC5=CC=CC=C5N41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2656391.png)

![(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone](/img/structure/B2656392.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2656396.png)

![N-cyclopentyl-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2656397.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2656412.png)

![3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2656413.png)